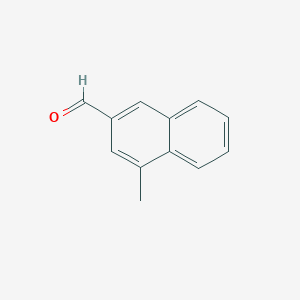![molecular formula C11H8N2O B168336 1H-Indeno[1,2-d]pyrimidin-4(5H)-one CAS No. 197861-26-0](/img/structure/B168336.png)
1H-Indeno[1,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno[1,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. This compound is a member of the indeno[1,2-d]pyrimidine family, which is known for its biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one involves its interaction with various cellular targets, including DNA topoisomerase II and viral proteins. By inhibiting the activity of these targets, this compound can disrupt the normal cellular processes, leading to cell death or inhibition of viral replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have demonstrated its potential as an anticancer agent in animal models. Additionally, this compound has been shown to possess anti-inflammatory and antiviral activities, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indeno[1,2-d]pyrimidin-4(5H)-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can pose challenges in some experimental setups. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
1H-Indeno[1,2-d]pyrimidin-4(5H)-one has shown great potential for various applications in medicinal chemistry, materials science, and organic synthesis. Future research should focus on developing new synthetic methods for this compound, exploring its potential as a drug candidate for various diseases, and investigating its properties as a building block for the synthesis of novel materials. Additionally, the mechanism of action of this compound should be further elucidated to better understand its biological activities and potential applications.
Conclusion
In conclusion, 1H-Indeno[1,2-d]pyrimidin-4(5H)-one is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives for various applications.
Synthesemethoden
The synthesis of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one involves the reaction between 2-aminobenzophenone and cyclohexanone in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction proceeds through a cyclization reaction, which forms the indeno[1,2-d]pyrimidine core. The resulting compound can be purified by column chromatography, and its structure can be confirmed by various spectroscopic techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1H-Indeno[1,2-d]pyrimidin-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the activity of DNA topoisomerase II, which is an essential enzyme for DNA replication. Additionally, this compound has been shown to possess anti-inflammatory and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
197861-26-0 |
|---|---|
Produktname |
1H-Indeno[1,2-d]pyrimidin-4(5H)-one |
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1,5-dihydroindeno[1,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N2O/c14-11-9-5-7-3-1-2-4-8(7)10(9)12-6-13-11/h1-4,6H,5H2,(H,12,13,14) |
InChI-Schlüssel |
MZXWRSBOVARRRS-UHFFFAOYSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



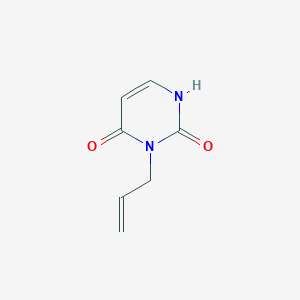

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)


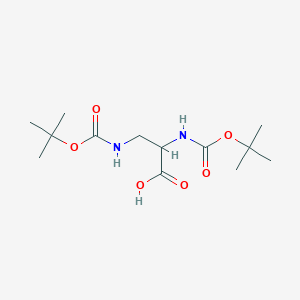
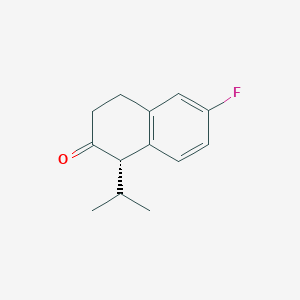
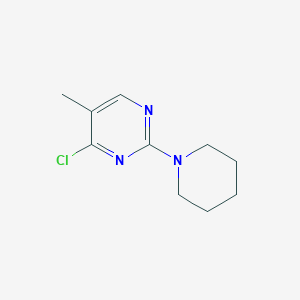

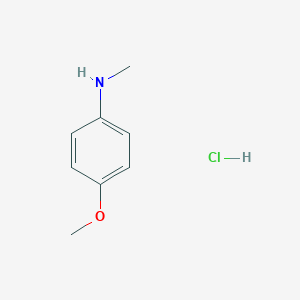
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
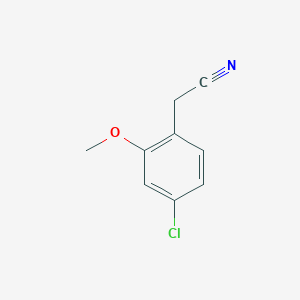
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
